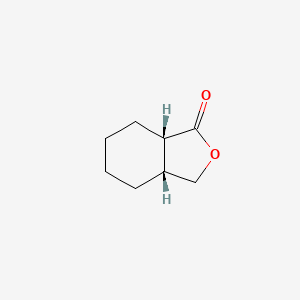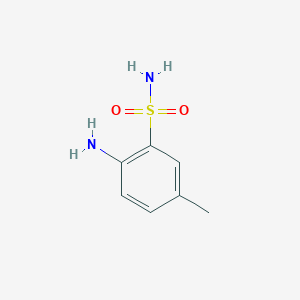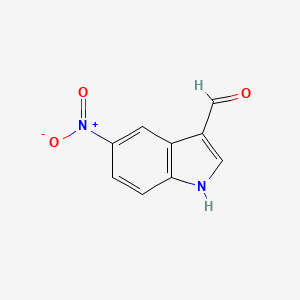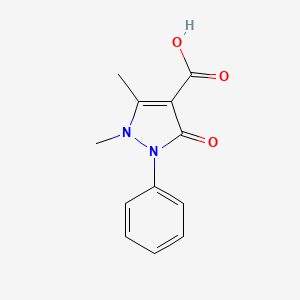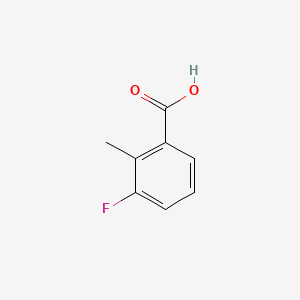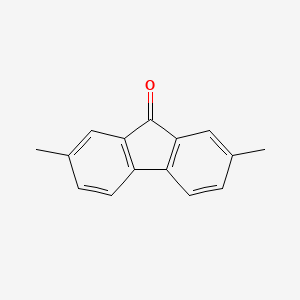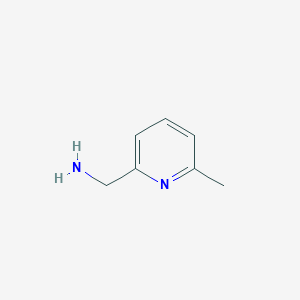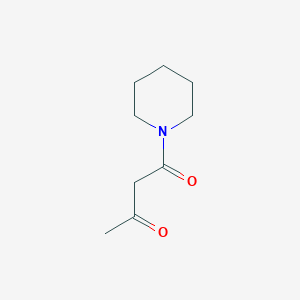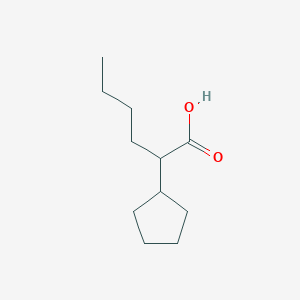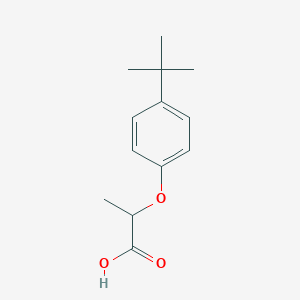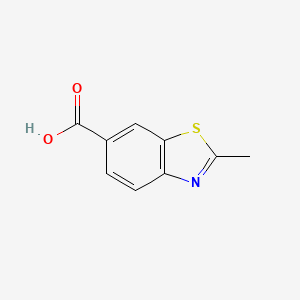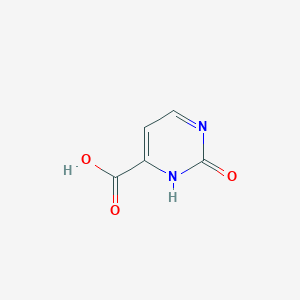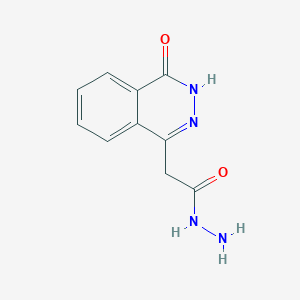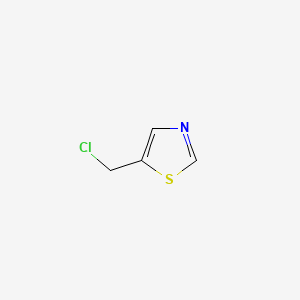
5-(Chloromethyl)thiazole
Descripción general
Descripción
5-(Chloromethyl)thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a chloromethyl group at the fifth position. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds. The presence of the chloromethyl group enhances the reactivity of the thiazole ring, making this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)thiazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Medicine: An intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Safety and Hazards
Direcciones Futuras
Thiazole derivatives, including 5-(Chloromethyl)thiazole, have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, the design and development of different thiazole derivatives is a promising area of research .
Mecanismo De Acción
Target of Action
5-(Chloromethyl)thiazole, a derivative of the thiazole ring, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various changes . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .
Biochemical Pathways
Thiazole derivatives, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems . .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Análisis Bioquímico
Biochemical Properties
5-(Chloromethyl)thiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. This compound interacts with enzymes such as cytochrome P450s, which are involved in its biotransformation and metabolism . The interactions between this compound and these enzymes can lead to the formation of reactive metabolites, which may have implications for its biological activity and toxicity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives, including this compound, have been reported to exhibit antimicrobial, antifungal, and antitumor activities . These effects are mediated through interactions with cellular targets such as DNA, proteins, and enzymes, leading to alterations in cellular processes and functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or activation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects such as antimicrobial and antitumor activities . At high doses, this compound can cause toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . These enzymes facilitate the biotransformation of this compound into reactive metabolites, which can interact with cellular macromolecules and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of electrophilic species that covalently modify proteins and other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biological effects . The distribution of this compound is influenced by its chemical properties, such as solubility and affinity for cellular components .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular functions . The activity and function of this compound are affected by its subcellular localization, as it determines the accessibility to its molecular targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 5-(Chloromethyl)thiazole typically involves the chlorination of 5-methylthiazole. One common method includes the reaction of 5-methylthiazole with sulfuryl chloride in the presence of a solvent like chloroform. The reaction is carried out under controlled temperatures to ensure the selective chlorination at the methyl group .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The process involves the chlorination of 5-methylthiazole using chlorine gas or sulfuryl chloride, followed by purification through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 5-(Chloromethyl)thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted thiazoles with various functional groups.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Comparación Con Compuestos Similares
2-Chloro-5-chloromethylthiazole: Similar structure but with an additional chlorine atom, used in the synthesis of neonicotinoid insecticides.
5-Methylthiazole: Lacks the chloromethyl group, less reactive but still valuable in organic synthesis.
Thiazole: The parent compound, widely used in the synthesis of various derivatives
Uniqueness: 5-(Chloromethyl)thiazole is unique due to the presence of the chloromethyl group, which significantly enhances its reactivity compared to other thiazole derivatives. This makes it a versatile intermediate in the synthesis of a wide range of bioactive compounds and industrial chemicals .
Propiedades
IUPAC Name |
5-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-1-4-2-6-3-7-4/h2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAOOCPKYMGRHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276839 | |
| Record name | 5-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45438-77-5 | |
| Record name | 5-(Chloromethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45438-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(chloromethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 5-(Chloromethyl)thiazole?
A1: Several methods exist for synthesizing this compound. One approach involves reacting 1,3-dichloropropene with sodium thiocyanate, followed by thermal rearrangement and chlorination. [] Another method utilizes the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-(chloromethyl)thiazole in the presence of a specific solvent system and catalyst. []
Q2: How is the purity of 2-chloro-5-(chloromethyl)thiazole crucial in the synthesis of thiamethoxam?
A2: High purity of 2-chloro-5-(chloromethyl)thiazole is essential for efficient thiamethoxam synthesis. Impurities can lead to undesirable side reactions, lowering yield and affecting product quality, including unwanted coloration. [] Specific purification methods, like distillation with polyether oligomers or crystallization techniques, help obtain high-purity 2-chloro-5-(chloromethyl)thiazole. [, , ]
Q3: What is the structural formula and molecular weight of this compound?
A3: The molecular formula of this compound is C4H4ClNS, and its molecular weight is 133.6 g/mol.
Q4: What spectroscopic data is available for characterizing this compound?
A4: While the provided research excerpts don't delve into specific spectroscopic data, common techniques for characterizing this compound include IR, 1H NMR, and EI-MS. [] Researchers often use these methods to confirm the structure and purity of synthesized this compound.
Q5: What are the primary applications of this compound?
A5: this compound serves as a crucial building block in organic synthesis, mainly in preparing thiazole derivatives with diverse biological activities. [] Its most notable application is as a key intermediate in synthesizing the insecticide thiamethoxam. [, ]
Q6: How does the stability of this compound affect its applications?
A6: this compound is susceptible to high-temperature decomposition, posing challenges during its purification via distillation. [] To prevent this, researchers add stabilizers like epoxy soybean oil during the rectification process, improving yield and quality. [, ]
Q7: Are there any known alternatives to this compound in pesticide synthesis?
A7: While the provided research focuses on this compound, researchers constantly explore alternative synthetic routes and starting materials for pesticides. This exploration aims to discover more environmentally friendly, cost-effective, and efficient production methods.
Q8: What is known about the biological activity of thiazole derivatives synthesized using this compound?
A8: Studies have shown that certain thiazole derivatives, particularly those incorporating a dihydropyrimidine ring (DHPMs), exhibit moderate to weak fungicidal and insecticidal activities. [] This highlights the potential of this compound as a starting point for developing novel agrochemicals.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



